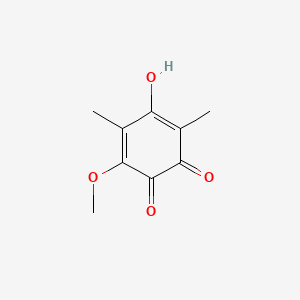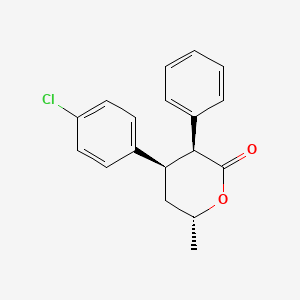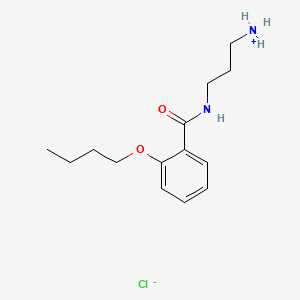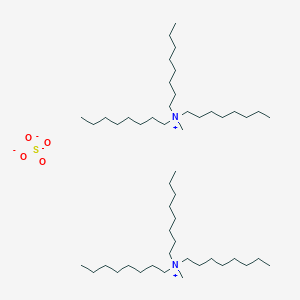
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and laboratory applications due to its ability to alter surface tension and interact with different chemical species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate typically involves the reaction of N-methyl-N,N-dioctyloctan-1-aminium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves:
- Dissolving N-methyl-N,N-dioctyloctan-1-aminium chloride in an appropriate solvent.
- Adding sulfuric acid slowly while maintaining the temperature to avoid decomposition.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The sulfate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonium salts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various ammonium salts.
Aplicaciones Científicas De Investigación
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate involves its interaction with cell membranes and other biological structures. The compound disrupts lipid bilayers, leading to cell lysis. It also acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is unique due to its sulfate anion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate group enhances its solubility in water and its effectiveness as a surfactant.
Propiedades
Número CAS |
76841-73-1 |
|---|---|
Fórmula molecular |
C50H108N2O4S |
Peso molecular |
833.5 g/mol |
Nombre IUPAC |
methyl(trioctyl)azanium;sulfate |
InChI |
InChI=1S/2C25H54N.H2O4S/c2*1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h2*5-25H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
QYQXCUGHLJZLMP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


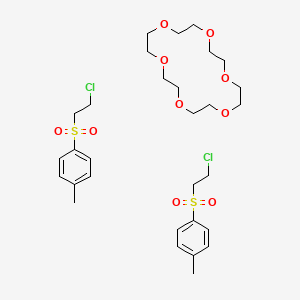
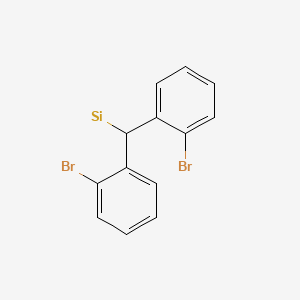
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)



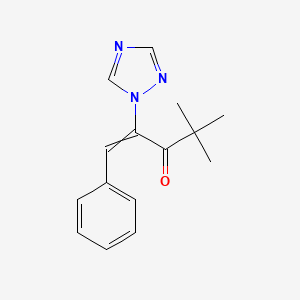
![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
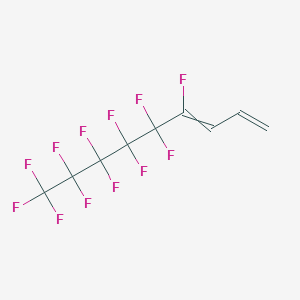
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
